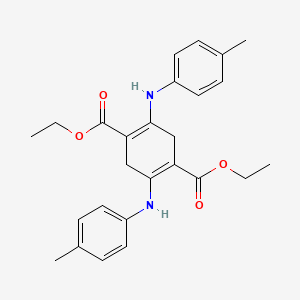
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate is an organic compound belonging to the class of dihydroterephthalates It is characterized by the presence of two p-toluidino groups attached to a dihydroterephthalate core, with diethyl ester functionalities
Preparation Methods
The synthesis of diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate involves several key steps:
Condensation Reaction: The process begins with the condensation of diethyl succinate with aniline or other aromatic amines in the presence of an alkaline catalyst. This reaction forms diethyl succinyl succinate.
Aromatic Amine Addition: The diethyl succinyl succinate is then reacted with p-toluidine in the presence of an excess of the amine and a catalytic amount of a salt of the amine soluble in the reaction mixture.
Neutralization and Purification: The reaction mixture is neutralized, and the excess amine is removed.
Chemical Reactions Analysis
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinacridones, which are valuable pigments in the dye industry.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of quinacridones, which are used as pigments.
Material Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.
Biological Studies: Its derivatives may be explored for potential biological activities, although specific applications in biology and medicine are still under investigation.
Mechanism of Action
The mechanism of action of diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate involves its ability to undergo various chemical transformations. The aromatic amine groups can interact with electrophiles, while the ester functionalities can be hydrolyzed to form carboxylic acids. These reactions enable the compound to participate in a wide range of chemical processes, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate can be compared with other similar compounds, such as:
Diethyl 2,5-dianilino-3,6-dihydroterephthalate: This compound has aniline groups instead of p-toluidino groups, which may result in different reactivity and applications.
Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate:
Properties
CAS No. |
4898-57-1 |
|---|---|
Molecular Formula |
C26H30N2O4 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
diethyl 2,5-bis(4-methylanilino)cyclohexa-1,4-diene-1,4-dicarboxylate |
InChI |
InChI=1S/C26H30N2O4/c1-5-31-25(29)21-15-24(28-20-13-9-18(4)10-14-20)22(26(30)32-6-2)16-23(21)27-19-11-7-17(3)8-12-19/h7-14,27-28H,5-6,15-16H2,1-4H3 |
InChI Key |
JQVSBFSFDYFKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CC(=C(C1)NC2=CC=C(C=C2)C)C(=O)OCC)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















